6,7-Dehydrostipiamide

Description

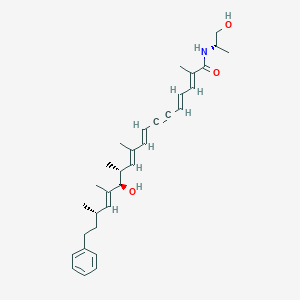

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H43NO3 |

|---|---|

Molecular Weight |

489.7 g/mol |

IUPAC Name |

(2E,4E,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,8,10,14-pentaen-6-ynamide |

InChI |

InChI=1S/C32H43NO3/c1-24(15-11-8-7-9-12-16-26(3)32(36)33-29(6)23-34)21-27(4)31(35)28(5)22-25(2)19-20-30-17-13-10-14-18-30/h9-18,21-22,25,27,29,31,34-35H,19-20,23H2,1-6H3,(H,33,36)/b12-9+,15-11+,24-21+,26-16+,28-22+/t25-,27+,29-,31+/m0/s1 |

InChI Key |

QPEDHRUJCSVRGT-XZTMJTCKSA-N |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C#C/C=C/C=C(\C)/C(=O)N[C@@H](C)CO)O |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C=C(C)C(C(C)C=C(C)C=CC#CC=CC=C(C)C(=O)NC(C)CO)O |

Synonyms |

6,7-dehydrostipiamide |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

The confirmation of the structure of 6,7-Dehydrostipiamide and its analogues has been a result of the collective application of several high-level spectroscopic methods. researchgate.net These techniques provide complementary information that, when pieced together, reveals a complete and unambiguous picture of the molecule's three-dimensional form.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound. researchgate.netacs.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the molecule, respectively.

¹H NMR data reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. acs.org Similarly, ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and their hybridization states. acs.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), have been instrumental in establishing the connectivity between protons on adjacent carbons, further solidifying the structural assignment. uzh.ch The analysis of NMR spectra for this compound and its precursors confirmed the successful synthesis and the specific arrangement of atoms. researchgate.netfau.edu

Table 1: Representative NMR Data for Key Functional Groups

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Olefinic Protons | 5.0 - 7.5 | 110 - 150 |

| Alkyne | No direct proton signal | 70 - 90 |

| Amide NH | 7.5 - 8.5 | Not Applicable |

| Carbonyl Carbon | Not Applicable | 160 - 180 |

Note: The chemical shift ranges are approximate and can vary based on the specific molecular environment and solvent used. acs.orgresearchgate.net

Mass Spectrometry (MS) Techniques (EI MS, ESI MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. msu.edu For this compound, various MS techniques have been employed to confirm its molecular formula.

Electron Ionization Mass Spectrometry (EI MS) can provide fragmentation patterns that offer clues about the molecule's structure. spectroscopyonline.com Electrospray Ionization Mass Spectrometry (ESI MS) is a softer ionization technique often used for larger, more fragile molecules, providing the mass of the intact molecule. nih.gov High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov The use of HRMS has been crucial in confirming the molecular formula of synthesized this compound. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Information Obtained |

|---|---|---|

| HRMS | ESI | Precise molecular weight and elemental composition |

Infrared (IR) Spectroscopy Contributions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduspecac.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. ut.ee

The presence of a sharp, weak absorption around 2100-2260 cm⁻¹ is indicative of the carbon-carbon triple bond (alkyne) that distinguishes this compound from stipiamide (B1240505). utdallas.edu Other expected signals include a strong absorption around 1650-1680 cm⁻¹ for the amide carbonyl group, N-H stretching vibrations around 3300 cm⁻¹, and C-H stretching and bending vibrations for the polyene chain. sci-hub.se These IR data points provide confirmatory evidence for the presence of these functional groups within the molecular structure. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C≡C (Alkyne) | ~2100-2260 (weak, sharp) |

| C=O (Amide) | ~1650-1680 (strong) |

| N-H (Amide) | ~3300 (medium) |

| C=C (Alkene) | ~1600-1680 (variable) |

Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration Determination

The determination of the absolute configuration of chiral centers within a molecule is a critical aspect of its structural characterization. schrodinger.com Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are particularly powerful for this purpose. uva.nl CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es

By comparing the experimental CD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of its chiral centers can be determined. nih.gov This method has been successfully applied to determine the absolute configuration of complex natural products and their derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govanton-paar.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to construct a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Stipiamide |

| Colchicine |

| Adriamycin |

| Myxalamide B |

| Ethyl propiolate |

| (-)-stipiamide |

| 7-Dehydrocholesterol |

| 6,8-Dicyano-1,2,3,4-tetrahydroquinoline |

| 6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline |

| 6,8-Dicyanoquinoline |

| 6,8-dimethoxyquinoline |

| 6-Bromo-1,2,3,4-tetrahydroquinoline |

| 2H4PBA |

| Dydrogesterone |

| 6-dehydroprogesterone |

| Progesterone |

| Dihydrotestosterone |

Total Synthesis and Synthetic Methodologies

Retrosynthetic Strategies for 6,7-Dehydrostipiamide

The synthetic design of this compound has been approached from different strategic standpoints. One of the initial designs was adapted from the synthesis of the parent compound, stipiamide (B1240505), which possesses a challenging (E,E,Z,E,E)-olefin array. fau.edu The retrosynthesis for stipiamide envisioned a late-stage Stille coupling to connect two major fragments. fau.edufau.edu For this compound, where the C6-C7 Z-alkene is replaced by an alkyne, a key disconnection was proposed via a palladium-catalyzed Sonogashira coupling. fau.edufigshare.com This strategy simplifies the synthesis by eliminating potential issues with Z-alkene isomerization and provides a convergent approach to the target molecule. fau.edu This retrosynthesis breaks the molecule into a vinyl iodide fragment and a terminal alkyne fragment, which are then coupled in a highly efficient manner. fau.edufigshare.com

| Retrosynthetic Approach | Key Disconnection | Principal Fragments | Reference |

| Sonogashira Coupling Strategy | C8-C9 bond (alkyne-vinyl) | Vinyl iodide and terminal alkyne | fau.edu, figshare.com |

| Convergent ZACA/Negishi Strategy | C9-C10, C13-C14, C17-C18 bonds | Multiple fragments assembled via Pd-catalyzed couplings | acs.org, purdue.edu |

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon framework of this compound relies on a suite of modern synthetic methodologies. These reactions are crucial for creating the specific stereochemistry and geometry of the polyene and polyenyne systems.

The Zirconium-catalyzed asymmetric carboalumination (ZACA) reaction is a pivotal technology employed in the synthesis of this compound for establishing key stereocenters. acs.orgnih.gov This method was instrumental in the construction of the single bonds to the asymmetric carbon centers at C12 and C16. acs.org The ZACA reaction of alkenes was discovered in 1995 and provides a powerful means for catalytic asymmetric C-C bond formation by suppressing competitive side reactions like cyclic carbometalation and alkene polymerization. researchgate.netjst.go.jp

In the synthesis of this compound reported by Negishi and coworkers, the ZACA reaction was applied to install the methyl group at C12 with high enantioselectivity. acs.org This reaction has proven to be a significant improvement over other methods, modernizing the synthesis of natural products containing deoxypolypropionate motifs. nih.govresearchgate.net The application of ZACA demonstrates its utility in complex molecule synthesis, enabling the creation of chiral centers with high purity. acs.orgjst.go.jp

Palladium-catalyzed cross-coupling reactions are fundamental to the assembly of this compound's backbone, offering mild conditions and high functional group tolerance. nobelprize.org These reactions have revolutionized organic synthesis and are widely used in the construction of complex natural products and pharmaceuticals. nobelprize.org Various types of palladium-catalyzed couplings have been adapted for the synthesis of this specific molecule. acs.orgfau.edu

The Stille reaction, which couples an organotin compound with an organic electrophile, was a central consideration in the synthetic planning for the stipiamide family of molecules. fau.eduwikipedia.org In the initial total synthesis of the parent natural product, stipiamide, the challenging polyene structure was envisioned to be formed via a final-step Stille coupling between a (Z)-stannyl triene amide and an (E)-vinyl iodide. fau.edufau.edufigshare.com Although the final, optimized synthesis of this compound utilized a Sonogashira coupling, the exploration of the Stille coupling was critical in the design phase. fau.edu The stereochemistry of the vinyl partners is typically retained throughout the Stille reaction, making it a powerful tool for constructing complex alkenes. wikipedia.org

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, plays a crucial role in one of the most efficient syntheses of this compound. acs.orgnih.govacs.org In this convergent synthesis, three of the eight critical carbon-carbon bond-forming steps were accomplished using palladium-catalyzed organozinc cross-coupling reactions. acs.org

A key application was the assembly of the E,E-conjugated diene system. This was achieved by converting an alkenylzirconium intermediate, formed via hydrozirconation, into the corresponding organozinc species in situ. researchgate.net The subsequent palladium-catalyzed Negishi coupling of this organometallic with a vinyl iodide fragment successfully formed the desired diene. researchgate.net This sequence highlights the synergy between different metal-catalyzed processes to achieve high efficiency and stereoselectivity. acs.org

| Negishi Coupling Step | Coupling Partners | Catalyst System | Purpose | Reference |

| Diene formation | Alkenylzinc and Vinyl iodide | Palladium catalyst (e.g., PdCl2(DPEphos)) | Assembly of the E,E-conjugated diene system | researchgate.net, nih.gov |

| Side chain construction | Organozinc and Alkyl halide | Palladium catalyst | Stepwise construction of the carbon backbone | acs.org |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which has become a cornerstone of modern synthesis for forming C(sp2)-C(sp) bonds. fau.edunumberanalytics.comwikipedia.org This reaction was successfully adapted as the key strategic step for the final assembly of this compound. fau.edufigshare.com The design of this compound involved replacing the C6-C7 cis-alkene of stipiamide with an alkyne, which not only altered the electronic properties of the molecule but also provided a significant synthetic simplification. fau.edu

Olefination Reactions

Olefination reactions are fundamental in the synthesis of this compound, providing critical methods for the construction of the carbon-carbon double bonds that constitute its complex polyene framework. Various olefination strategies have been employed to control the stereochemistry of the resulting alkenes, which is crucial for the molecule's final architecture and biological activity.

The Corey-Peterson olefination has been a key strategy in the stereocontrolled synthesis of trisubstituted alkenes within the this compound backbone. acs.orgwikipedia.org In a notable synthesis, this reaction was applied twice to construct the trisubstituted alkenes at positions C10 and C14. acs.org The methodology involves the reaction of an α-silyl carbanion with a ketone or aldehyde. The resulting β-hydroxysilane intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding E- or Z-alkene, offering a high degree of stereochemical control. wikipedia.org

In the synthesis reported by Negishi and coworkers, an aldehyde fragment was converted into a key intermediate containing a trisubstituted alkene with greater than 99% E-selectivity and in 80% yield using the Corey-Peterson olefination. acs.orgresearchgate.net This step highlights the efficiency and selectivity of the reaction in building complex portions of the target molecule. acs.org

Table 1: Application of Corey-Peterson Olefination in this compound Synthesis

| Starting Material | Reagents | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Aldehyde 9 | N-cyclohexyl(2-triethylsilylpropylidene)imine, s-BuLi, -78 °C; then CF3COOH | Intermediate 10 (E-alkene) | 80% | >99% E | acs.org, researchgate.net |

The Corey-Fuchs reaction is another pivotal one-carbon homologation technique used in the synthesis of this compound, primarily for the generation of terminal alkynes from aldehydes. acs.orgresearchgate.netnih.gov This two-step process first involves the conversion of an aldehyde to a 1,1-dibromoolefin using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). researchgate.netnih.gov In the second step, treatment with a strong base, such as n-butyllithium (n-BuLi), induces an elimination and metal-halogen exchange to furnish the terminal alkyne. researchgate.net

This reaction was effectively utilized in the synthetic route to this compound to introduce the C8 carbon atom. acs.org An aldehyde intermediate was first subjected to Corey-Fuchs conditions to yield the corresponding 1,1-dibromoalkene in 98% yield. acs.orgresearchgate.net Subsequent treatment with n-BuLi followed by acidification produced the desired terminal alkyne in 92% yield, which served as a crucial building block for further elaboration of the polyene chain. acs.orgresearchgate.net

Table 2: Corey-Fuchs Reaction in the Synthesis of this compound

| Starting Material | Reaction Step | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde 9 | Dibromo-olefination | CBr₄, PPh₃, Zn | 1,1-dibromo-1-alkene | 98% | acs.org |

| Aldehyde 158 | Dibromo-olefination | CBr₄, PPh₃ | Dibromoolefin intermediate | - | researchgate.net, researchgate.net |

The Horner-Emmons (also known as the Horner-Wadsworth-Emmons or HWE) reaction provides a reliable method for the synthesis of alkenes, typically with a strong preference for the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A key advantage over the related Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wikipedia.org

Table 3: Horner-Emmons Reaction for Triene Ester Synthesis

| Starting Material | Reagents | Product | Outcome | Reference |

|---|

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. ddugu.ac.inmasterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

A Wittig reaction was integral to an early synthesis of this compound for the creation of an unsaturated ester. fau.edu An aldehyde, which was generated from a diol via oxidative cleavage with sodium periodate (B1199274), was subjected to a Wittig olefination to furnish the α,β-unsaturated ester (compound 5) in good yield and with good selectivity. fau.edu This step was crucial for building the carbon framework, and the resulting alcohol from the subsequent reduction of the ester was carefully purified to remove minor diastereomers arising from the Wittig reaction. fau.edu

Table 4: Wittig Reaction in the Synthesis of an Unsaturated Ester

| Starting Material | Reagents | Product | Outcome | Reference |

|---|

The Julia-Kocienski olefination is a modified version of the Julia olefination that often proceeds in a single pot and is highly regarded for its excellent (E)-selectivity. wikipedia.orgorganic-chemistry.org The reaction involves the addition of a metalated heteroaryl sulfone (commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) to an aldehyde or ketone. wikipedia.orgalfa-chemistry.com The resulting β-alkoxysulfone intermediate spontaneously rearranges and eliminates to form the alkene, typically with high trans-selectivity. alfa-chemistry.comresearchgate.net

While direct application of the Julia-Kocienski olefination in published syntheses of this compound is not prominent in the reviewed literature, its consideration is warranted in any synthetic plan targeting complex polyenes. For the (E,E,Z,E,E)-olefin array of this compound, the Julia-Kocienski reaction would be a powerful tool for reliably installing the required (E)-double bonds. fau.edu Its high functional group tolerance and stereoselectivity make it a strong alternative to other methods like the HWE or Wittig reactions, particularly where E-alkene formation is desired. wikipedia.org The choice between these methods would ultimately depend on substrate compatibility, reagent availability, and the specific stereochemical requirements at each step of the convergent synthesis.

Tandem and Cascade Reactions in Fragment Assembly

Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.org These strategies are highly efficient, increasing molecular complexity rapidly while minimizing step counts and resource usage.

In the synthesis of this compound, a key tandem reaction was developed for the assembly of the vinyltin (B8441512) fragment. fau.edu This involved a higher-order tributylstannyl cuprate (B13416276) which first underwent syn-addition to acetylene. The resulting vinylstannyl cuprate intermediate then participated in a tandem conjugate addition to ethyl propiolate. This sequence, the first of its kind applied in synthesis, efficiently constructed the ester 7 in a single pot with a 65% yield. fau.edu

Table 5: Tandem and Fragment Assembly Reactions

| Reaction Type | Description | Purpose in Synthesis | Reference |

|---|---|---|---|

| Tandem Cuprate Addition | Higher-order tributylstannyl cuprate adds to acetylene, then to ethyl propiolate. | Assembly of vinyltin fragment (ester 7). | fau.edu |

| Zr-Catalyzed Asymmetric Carboalumination (ZACA) | Catalytic addition of an organoaluminum reagent across an alkyne. | Construction of the C12 asymmetric center. | acs.org, nih.gov |

| Pd-Catalyzed Cross-Coupling | Coupling of organozinc reagents with vinyl halides. | Three crucial C-C bond-forming steps for fragment assembly. | acs.org, nih.gov |

Stereoselective and Enantioselective Synthetic Approaches

Achieving precise control over the three-dimensional arrangement of atoms is paramount in total synthesis. For this compound and its precursors, several stereoselective and enantioselective methods have been employed to install the required chiral centers and define the geometry of its double bonds.

One highly efficient and convergent strategy relies on Zirconium-catalyzed asymmetric carboalumination (ZACA). purdue.eduresearchgate.net This powerful method enables the enantioselective synthesis of key chiral fragments that can be further elaborated through cross-coupling reactions. purdue.eduresearchgate.netnih.gov The ZACA reaction has been pivotal in modernizing the synthesis of natural products containing deoxypropionate units. researchgate.netnih.gov

In a different approach, the synthesis of the left-hand fragment of the parent compound, stipiamide, utilized established and reliable asymmetric reactions. A Brown crotylborane addition was implemented to create the vicinal 1-hydroxy-2-methyl functionality, a classic method for setting adjacent stereocenters. fau.edu Furthermore, the Sharpless asymmetric dihydroxylation was used to selectively oxidize a terminal olefin in a non-conjugated diene. fau.edufigshare.com This reaction proved highly selective, yielding the desired diol without reacting with an internal trisubstituted olefin. fau.edu Notably, the choice of the chiral ligand (AD-mix-β versus AD-mix-α) was critical, with AD-mix-β providing the desired diol in high yield (86%) from a protected diene, whereas the antipode gave poor yields. fau.edu

The geometry of the olefinic bonds is controlled through various stereoselective reactions. A Takai reaction was employed to produce an (E)-vinyl iodide with high selectivity. fau.edufigshare.com Other methods, such as the Horner-Emmons and Wittig reactions, were also used to construct unsaturated esters with defined stereochemistry. fau.edu

Table 1: Key Stereoselective and Enantioselective Reactions in the Synthesis of this compound Precursors

| Reaction Type | Reagent(s) / Catalyst | Purpose | Stereochemical Outcome |

| Asymmetric Carboalumination | Zirconium Catalyst (ZACA) | Enantioselective synthesis of chiral building blocks. purdue.edunih.gov | High enantioselectivity (≥99% ee reported for related systems). nih.gov |

| Asymmetric Dihydroxylation | Sharpless AD-mix-β | Selective dihydroxylation of a terminal olefin. fau.edufigshare.com | Enantioselective formation of a diol. fau.edu |

| Asymmetric Aldol Addition | Brown Crotylborane | Creation of vicinal 1-hydroxy-2-methyl stereocenters. fau.edu | Diastereoselective formation of a homoallylic alcohol. |

| Olefination | Takai Reaction | Conversion of an aldehyde to a vinyl iodide. fau.edu | High selectivity for the (E)-isomer. fau.edu |

| Olefination | Horner-Emmons Reaction | Formation of a triene ester. fau.edu | Stereoselective formation of an (E)-alkene. |

Functional Group Interconversions and Protecting Group Strategies

The successful synthesis of a complex molecule like this compound requires numerous functional group interconversions (FGIs)—the transformation of one functional group into another. imperial.ac.ukic.ac.uk These reactions are carefully orchestrated alongside a robust protecting group strategy to ensure that reactive sites in the molecule are masked and unmasked at the appropriate times. organic-chemistry.org

Key FGIs in the synthesis include several oxidation and reduction steps. For instance, a diol formed via Sharpless dihydroxylation is cleaved oxidatively using sodium periodate to yield a crude aldehyde. fau.edufau.edu In a separate step, a secondary alcohol is oxidized to the corresponding enal using tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. fau.edu Reductions are also critical, such as the conversion of an ester to an alcohol using diisobutylaluminium hydride (DIBAL). fau.edu The transformation of an aldehyde into a vinyl iodide via the Takai reaction is another crucial FGI that prepares the fragment for subsequent cross-coupling. fau.edu

Protecting groups are indispensable for managing the reactivity of various functional groups, particularly alcohols, throughout the multi-step synthesis. numberanalytics.comweebly.com The choice of protecting group is dictated by its stability to a range of reaction conditions and the ability to remove it selectively without affecting other parts of the molecule, a concept known as orthogonality. organic-chemistry.orgiris-biotech.de In the synthesis of the vinyl iodide fragment for this compound, an alcohol was likely protected as a silyl (B83357) ether. fau.edu This is inferred from the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the deprotection step, a reagent commonly used to cleave silicon-oxygen bonds. fau.edu This strategy allowed for manipulations at other parts of the molecule before liberating the hydroxyl group to yield the final fragment. fau.edu

Table 2: Selected Functional Group Interconversions

| Transformation | Reagent(s) | Initial Functional Group | Final Functional Group |

| Oxidative Cleavage | Sodium periodate (NaIO₄) | Vicinal Diol | Aldehyde |

| Oxidation | TPAP / NMO | Secondary Alcohol | Aldehyde/Enal |

| Reduction | DIBAL | Ester | Alcohol |

| Halogenation/Olefination | Takai Reaction (CrCl₂/CHI₃) | Aldehyde | (E)-Vinyl Iodide |

| Deprotection | TBAF | Silyl Ether | Alcohol |

Challenges and Innovations in Polyene Synthesis

The synthesis of polyene and polyenyne natural products is inherently challenging due to the need to control the geometry of multiple double and triple bonds within a conjugated system. fau.eduvulcanchem.com The total synthesis of this compound and its parent compound, stipiamide, spurred significant innovations to address these difficulties. fau.edufau.edu

A primary challenge was the efficient and stereoselective construction of the polyene backbone. fau.edu A major innovation to address this was the development of a tandem reaction sequence to create the right-hand fragment of the molecule. fau.edu This process involves the syn-addition of a tributyltin cuprate reagent to acetylene, followed by a conjugate addition of the resulting vinylstannyl cuprate to ethyl propiolate. fau.edufigshare.com This powerful, single-flask operation assembles a complex (E,Z)-stannyl diene ester with high stereoselectivity (>25:1 Z,E/Z,Z), streamlining the synthesis significantly. fau.edu

Another key innovation lies in the final fragment-coupling strategy. While the synthesis of stipiamide itself was completed using a Stille coupling between a (Z)-stannyl triene and an (E)-vinyl iodide, the assembly of this compound utilized a Sonogashira coupling. fau.edufigshare.com This palladium-catalyzed reaction connects the vinyl iodide fragment with a terminal alkyne fragment to form the characteristic enyne core of this compound. fau.edu The reaction conditions were optimized, finding that PdCl₂(PPh₃)₂ as a catalyst gave high yields even with a near 1:1 stoichiometry of the coupling partners, which is a notable improvement for complex fragment couplings. fau.edu These advanced cross-coupling reactions represent a convergent and powerful approach to assembling the final molecular architecture.

Table 3: Challenges and Innovations in the Synthesis of this compound

| Challenge | Innovative Solution | Description |

| Stereoselective construction of the diene fragment | Tandem Stannylcuprate-Acetylene-Alkyne Ester Addition | A one-pot reaction that forms a key (E,Z)-stannyl diene ester with high yield and selectivity. fau.edu |

| Assembly of the final enyne core | Optimized Sonogashira Coupling | A convergent palladium-catalyzed cross-coupling of a vinyl iodide and a terminal alkyne using PdCl₂(PPh₃)₂ for high efficiency. fau.edufigshare.com |

| Selective reaction at one of multiple olefins | Sharpless Asymmetric Dihydroxylation | Achieved selective oxidation of a terminal double bond in the presence of an internal, more substituted double bond. fau.edufau.edu |

Biological Activities and Pharmacological Insights

Multidrug Resistance (MDR) Reversal Activity

6,7-Dehydrostipiamide, a synthetic analogue of stipiamide (B1240505), has demonstrated notable activity in reversing multidrug resistance (MDR), a significant challenge in cancer chemotherapy. acs.orgfau.edufau.edu This phenomenon allows cancer cells to become resistant to a broad range of structurally and functionally diverse anticancer drugs. The development of agents that can counteract MDR is a critical area of research in oncology.

Interaction with Efflux Pumps (e.g., P-glycoprotein)

The primary mechanism behind MDR is often the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. fau.edu These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thereby their efficacy.

Research suggests that this compound may directly interact with P-glycoprotein. fau.eduvulcanchem.com This interaction is believed to inhibit the pump's function, preventing the efflux of anticancer drugs and restoring their cytotoxic effects within the resistant cells. fau.edu The ability of this compound to modulate P-gp activity is a key aspect of its MDR reversal potential.

Cellular Models of MDR Reversal (e.g., MCF-7adrR cells)

The MDR reversal activity of this compound has been specifically demonstrated in human breast cancer cells (MCF-7adrR) that are resistant to the chemotherapeutic drug adriamycin. acs.orgfau.edufau.edu In these adriamycin-resistant cells, which overexpress P-glycoprotein, this compound has been shown to potentiate the cytotoxicity of adriamycin. fau.edu

When MCF-7adrR cells were treated with 10 μM of this compound, they no longer exhibited multidrug resistance, with the ED50 for adriamycin being 0.2 nM. fau.edu This indicates a significant restoration of sensitivity to the chemotherapeutic agent in the presence of this compound.

Preclinical Efficacy in In Vitro Systems (Mechanism-focused)

In vitro studies have provided crucial insights into the efficacy and mechanism of action of this compound. These studies have primarily focused on its ability to reverse MDR in resistant cancer cell lines.

The efficacy of this compound as an MDR reversal agent has been quantified in cellular assays. For instance, in MCF-7adrR cells, the presence of this compound significantly lowered the concentration of adriamycin required to achieve a 50% reduction in cell viability (ED50). fau.edu This potentiation of drug activity highlights the preclinical potential of this compound.

| Compound | Concentration | Cell Line | Effect on Adriamycin ED50 |

| This compound | 10 μM | MCF-7adrR | 0.2 nM |

| Verapamil | 22 μM | MCF-7adrR | 10 nM |

This table presents the effective dose (ED50) of Adriamycin in the presence of MDR reversal agents in the MCF-7adrR human breast cancer cell line. Data sourced from Andrus et al., 1997. fau.edu

Comparative Biological Profile with Stipiamide

A comparison between this compound and its parent compound, stipiamide, reveals important differences in their biological profiles, particularly concerning toxicity and MDR reversal potency.

While stipiamide itself shows some ability to reverse MDR, particularly in colchicine-resistant KB cells, it is also highly toxic to cells, with an ED50 of 0.03 nM in MCF-7adrR cells even without any other drug present. fau.edu In contrast, this compound was found to be significantly less toxic and a more effective MDR reversal agent. acs.orgfau.edu The structural modification of converting the C-6,7 Z-olefin in stipiamide to an alkyne in this compound is credited for this improved profile. fau.edu This change is thought to reduce the molecule's ability to inhibit mitochondrial NADH oxidation, which is a likely source of stipiamide's toxicity. fau.edu

| Compound | MDR Reversal Activity | Toxicity (ED50 in MCF-7adrR cells) |

| Stipiamide | Minimal reversal, except with colchicine | 0.03 nM |

| This compound | Potent reversal of adriamycin resistance | Significantly lower than stipiamide |

This table provides a comparative overview of the biological activities of Stipiamide and this compound. Data sourced from Andrus et al., 1997. acs.orgfau.edu

Modulation of Cellular Pathways

The primary cellular pathway modulated by this compound in the context of its described activity is the P-glycoprotein-mediated drug efflux pathway. acs.orgfau.edu By inhibiting this pathway, it effectively increases the intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. The structural design of this compound, specifically the introduction of the alkyne group, appears to enhance its interaction with P-glycoprotein while reducing off-target effects like mitochondrial toxicity that are observed with stipiamide. fau.edufau.edu

Structure Activity Relationship Sar Studies

Impact of C6,7 Dehydration on Biological Profile

A pivotal modification in the evolution of 6,7-Dehydrostipiamide from stipiamide (B1240505) is the conversion of the C6,7 Z-alkene to an alkyne. fau.edu This single structural change, a formal dehydration, has a profound impact on the compound's biological activity. The parent compound, stipiamide, while showing some ability to reverse MDR, is also highly toxic to cells, which limits its therapeutic potential. fau.edu Its toxicity is believed to stem from the inhibition of mitochondrial ATP synthesis, a characteristic shared by other polyene antibiotics like the myxalamides. fau.edufau.edu

The transformation to this compound dramatically alters this profile. The introduction of the alkyne functionality significantly lowers the compound's intrinsic cytotoxicity while simultaneously boosting its potency as an MDR reversal agent. fau.edufau.edu In studies using adriamycin-resistant human breast cancer cells (MCF-7adrR), stipiamide itself was highly toxic with an ED₅₀ of 0.03 nM. fau.edu In stark contrast, this compound showed near complete removal of toxicity, with an ED₅₀ greater than 1 µM. fau.edu

This structural modification is presumed to disrupt the electronic properties responsible for mitochondrial arrest, thereby abrogating the associated toxicity. fau.edu Concurrently, the new geometry and electronic configuration appear to promote a more effective interaction with the P-glycoprotein (P-gp) transporter, the protein primarily responsible for drug efflux and the MDR phenotype. fau.edu When tested for its ability to reverse adriamycin resistance, a 10 µM concentration of this compound made the resistant MCF-7adrR cells highly sensitive to adriamycin (ED₅₀ = 0.2 nM). fau.edu This effect was significantly more potent than that observed with the clinical standard, verapamil. fau.edu

Comparative Biological Activity of Stipiamide and this compound

This table summarizes the cytotoxicity and multidrug resistance (MDR) reversal activity of Stipiamide compared to its synthetic analogue, this compound, in MCF-7adrR human breast cancer cells. The data highlights the significant reduction in toxicity and enhancement in MDR reversal potency achieved by the C6,7 dehydration.

| Compound | Cytotoxicity (ED₅₀) in MCF-7adrR cells | MDR Reversal Activity (Adriamycin ED₅₀ with 10µM agent) | Reference |

|---|---|---|---|

| Stipiamide | 0.03 nM | Minimal Reversal | fau.edu |

| This compound | > 1 µM | 0.2 nM | fau.edu |

Polyene Conjugation and Activity Modulation

The extended polyene chain is a defining feature of stipiamide and its analogues. This system of conjugated double bonds is crucial for the molecule's biological activity, but also a source of its toxicity. The toxicity of stipiamide is thought to be linked to its ability to act as an electron acceptor, thereby inhibiting mitochondrial NADH oxidation. fau.edu The design of this compound (also referred to as DHS) aimed to alter these electronic characteristics by converting the C6,7 cis-alkene into a triple bond. fau.edu

To further probe the connection between the extended π-conjugation, toxicity, and MDR reversal activity, a simplified analogue was synthesized. fau.edu This new enyne compound, lacking the extended polyene conjugation of this compound, was designed to assess the importance of this structural feature. fau.edu The research revealed that this further simplified analogue was even less toxic than this compound and demonstrated superior performance as an MDR reversal agent. fau.eduacs.org This finding suggests that while the polyene system is involved in the molecule's function, the full conjugated length found in the parent stipiamide is not essential for potent MDR reversal and contributes significantly to its undesirable toxicity. Interrupting the extended polyene conjugation proved to be a successful strategy for decoupling toxicity from the desired MDR reversal activity. fau.edu

Influence of Stereochemistry on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms, is fundamentally important to the biological function of natural products and their derivatives. nih.govnih.gov The synthesis of stipiamide and this compound involves the creation of multiple chiral centers, and their precise configuration is critical for biological activity. fau.eduacs.org The natural product, (-)-stipiamide, is biosynthesized in an enantiomerically pure form. fau.edunih.gov

Design Principles for MDR Reversal Agents

The SAR studies of this compound and its analogues have illuminated several key design principles for creating effective and non-toxic MDR reversal agents. researchgate.net

Decoupling Toxicity from Efficacy: The primary principle demonstrated is the successful separation of cytotoxicity from the desired P-gp inhibitory activity. By converting the C6,7 Z-olefin of stipiamide to an alkyne, the resulting this compound became significantly less toxic while gaining potency as an MDR modulator. fau.edufau.edu This highlights the strategy of modifying the electronic properties of a molecule to mitigate off-target effects like mitochondrial inhibition. fau.edu

Enhancing P-glycoprotein Interaction: The structural changes in this compound appear to promote a more favorable interaction with P-glycoprotein. fau.edu This underscores the importance of designing molecules that can effectively bind to the transporter, likely by competing with or allosterically modulating the binding of anticancer drugs. fau.eduresearchgate.net

Maintaining Critical Stereochemistry: The synthesis of these complex molecules requires precise control over stereocenters. fau.edu The biological activity is highly dependent on the correct three-dimensional shape, which dictates how the molecule fits into the binding site of its target protein. nih.gov Therefore, enantioselective synthesis is a critical component in the design of potent analogues. researchgate.net

These principles, derived from the study of this compound, provide a valuable framework for the future development of new chemosensitizers to overcome multidrug resistance in cancer therapy. fau.eduresearchgate.net

Biosynthetic Considerations

Proposed Biosynthetic Pathways of Natural Stipiamide (B1240505)

The carbon skeleton of stipiamide is likely assembled through a type I polyketide synthase pathway. This process would involve a starter unit and several extender units, which are sequentially added to the growing polyketide chain.

Proposed Starter and Extender Units:

Based on a retrosynthetic analysis of the stipiamide backbone, the following starter and extender units are proposed:

| Unit | Proposed Precursor | Incorporation Site |

| Starter Unit | Propionyl-CoA | C15-C16 |

| Extender Unit 1 | Malonyl-CoA | C13-C14 |

| Extender Unit 2 | Methylmalonyl-CoA | C11-C12 (with C20 methyl) |

| Extender Unit 3 | Malonyl-CoA | C9-C10 |

| Extender Unit 4 | Malonyl-CoA | C7-C8 |

| Extender Unit 5 | Malonyl-CoA | C5-C6 |

| Extender Unit 6 | Malonyl-CoA | C3-C4 |

| Extender Unit 7 | Malonyl-CoA | C1-C2 |

Assembly and Post-PKS Modifications:

The assembly of these units would proceed in a sequential manner on the PKS enzyme complex. Each condensation reaction is followed by a series of optional reductive steps (ketoreduction, dehydration, and enoylreduction) that determine the final oxidation state of the growing chain. The stereochemistry of the methyl groups and hydroxyl groups would also be controlled by specific domains within the PKS modules.

Following the assembly of the polyketide chain, several post-PKS modifications would be necessary to yield the final stipiamide structure. These modifications likely include:

Amidation: The terminal carboxyl group of the polyketide chain is likely activated and then amidated with a precursor such as 3-aminobenzoic acid or a related compound to form the phenylamide moiety.

Oxidation/Reduction and Isomerization: The specific pattern of double bonds in the polyene chain is established through the action of dehydratase (DH) and enoylreductase (ER) domains within the PKS, as well as potentially by post-PKS tailoring enzymes that could introduce specific double bond geometries.

The biosynthesis of 6,7-Dehydrostipiamide is not known to occur naturally. It is a synthetic analog of stipiamide.

Implications for Analog Design and Bioinspired Synthesis

The understanding of the putative biosynthetic pathway of stipiamide, even if speculative, provides a valuable framework for the design of novel analogs and for the development of bioinspired synthetic strategies.

Analog Design:

Knowledge of the biosynthetic building blocks allows for a modular approach to analog design. By manipulating the genes encoding the PKS, it is theoretically possible to generate a wide range of analogs. This approach, often termed "combinatorial biosynthesis," could involve:

Starter Unit Swapping: Replacing the propionyl-CoA starter unit with other acyl-CoA precursors could lead to analogs with modified terminal alkyl chains.

Extender Unit Modification: Altering the specificity of the acyltransferase (AT) domains within the PKS modules could allow for the incorporation of different extender units, leading to variations in the carbon backbone and methylation patterns.

Tailoring Enzyme Engineering: Modifying the post-PKS tailoring enzymes, such as the amidotransferase, could enable the attachment of different aromatic or heterocyclic moieties to the polyketide chain.

This biosynthetic approach offers a powerful alternative to traditional chemical synthesis for generating libraries of stipiamide analogs for structure-activity relationship (SAR) studies.

Bioinspired Synthesis:

A bioinspired synthetic approach to this compound and other analogs would seek to mimic the key bond-forming and functional group transformations that are proposed to occur in the natural biosynthetic pathway. Key aspects of a bioinspired synthesis could include:

Convergent Synthesis: Mimicking the modular nature of the PKS assembly line, a convergent synthetic strategy could be employed where key fragments of the molecule are synthesized separately and then coupled together.

Biomimetic Cyclizations/Transformations: While stipiamide itself is acyclic, other polyketides undergo enzyme-catalyzed cyclizations. Understanding these mechanisms can inspire the development of novel chemical reactions to create macrocyclic or other structurally complex analogs of stipiamide.

Enzymatic Reactions: The use of isolated enzymes or whole-cell biotransformations could be employed to carry out specific, challenging chemical transformations with high stereo- and regioselectivity, mirroring the action of tailoring enzymes in the natural pathway.

The creation of this compound itself can be seen as a form of bio-inspired design, where a specific double bond in the natural product is replaced with an alkyne, a modification that can alter the molecule's conformation and biological activity.

Future Research Directions and Research Gaps

Development of Novel Synthetic Routes and Methodologies

While efficient synthetic routes to 6,7-Dehydrostipiamide have been developed, the pursuit of more streamlined and versatile methodologies remains a key research focus. researchgate.netnih.govjst.go.jp Existing syntheses have successfully utilized techniques like Zr-catalyzed asymmetric carboalumination and Pd-catalyzed cross-coupling of organozincs. researchgate.netacs.orgacademictree.org One reported synthesis achieved a 23% yield over 15 steps in the longest linear sequence. researchgate.net Future efforts could be directed towards:

Enhancing Stereoselectivity: Refining existing methods or exploring new catalysts to achieve even greater control over the stereochemistry of the molecule, which is crucial for its biological activity.

Versatile Precursor Synthesis: Creating synthetic pathways that allow for the easy introduction of structural modifications, facilitating the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. This could involve the development of new building blocks and coupling strategies. fau.educapes.gov.br

Elucidation of Broader Biological Target Landscape

Currently, the primary known biological activity of this compound is the reversal of multidrug resistance, likely through interaction with P-glycoprotein (P-gp). fau.edu However, the full spectrum of its biological targets remains largely unexplored. Future research should aim to:

Identify Direct Binding Partners: Employing techniques such as affinity chromatography, photo-affinity labeling, or proteomics to identify the direct molecular targets of this compound within cancer cells.

Screening Against Diverse Cancer Cell Lines: Expanding the testing of this compound and its analogs against a wider range of cancer cell lines with different resistance mechanisms to uncover new potential therapeutic applications.

Advanced Mechanistic Investigations of MDR Reversal

A deeper understanding of how this compound reverses MDR is critical for its rational optimization. vulcanchem.com While it is hypothesized to inhibit P-gp, the precise mechanism is not fully elucidated. fau.edunih.gov Key research questions to address include:

Competitive vs. Non-competitive Inhibition: Determining whether this compound directly competes with chemotherapeutic drugs for binding to P-gp or if it binds to an allosteric site to inhibit its function.

Modulation of P-gp ATPase Activity: Investigating the effect of this compound on the ATP hydrolysis cycle of P-gp, which powers drug efflux.

Impact on P-gp Conformation: Using structural biology techniques like cryo-electron microscopy to visualize the interaction between this compound and P-gp and understand how it alters the transporter's conformation.

Potential as a Molecular Probe for Biological Systems

The unique chemical structure and biological activity of this compound make it a promising candidate for development as a molecular probe. beilstein-journals.orgsigmaaldrich.com Molecular probes are valuable tools for studying biological processes and identifying new drug targets. thno.orgthno.orgnih.gov Future research in this area could involve:

Fluorophore Conjugation: Attaching fluorescent dyes to the this compound scaffold to create probes for visualizing its localization and interaction with target proteins within living cells using advanced microscopy techniques.

Affinity-Based Probes: Incorporating reactive groups or photo-crosslinkers to create probes that can covalently label their binding partners, facilitating their identification and characterization.

Probes for Studying P-gp Dynamics: Using labeled this compound to study the dynamics of P-gp expression, trafficking, and function in real-time in response to various stimuli.

Computational Chemistry and Molecular Modeling Applications in Analog Design

Computational approaches can significantly accelerate the design and optimization of this compound analogs with improved properties. stanford.edu By leveraging computational chemistry and molecular modeling, researchers can:

Develop Pharmacophore Models: Creating a 3D model that defines the essential structural features required for MDR reversal activity. This model can then be used to virtually screen large compound libraries for new potential hits.

Perform Docking Studies: Simulating the binding of this compound and its analogs to the known or predicted binding site of P-gp to predict their binding affinity and orientation. This can help prioritize the synthesis of the most promising candidates.

Predict ADME Properties: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to identify candidates with better drug-like characteristics early in the discovery process.

Table of Research Directions and Methodologies

| Research Area | Key Objectives | Potential Methodologies |

|---|---|---|

| Novel Synthetic Routes | Improve efficiency, stereoselectivity, and versatility. researchgate.netnih.govjst.go.jp | Catalytic asymmetric synthesis, flow chemistry, development of novel building blocks. acs.orgacs.org |

| Biological Target Landscape | Identify direct binding partners and off-targets. vulcanchem.com | Affinity chromatography, proteomics, photo-affinity labeling, broad cell line screening. |

| MDR Reversal Mechanism | Elucidate the precise mechanism of P-gp inhibition. vulcanchem.com | Enzyme kinetics, ATPase activity assays, cryo-electron microscopy. nih.gov |

| Molecular Probe Development | Create tools for studying biological systems. sigmaaldrich.com | Fluorophore conjugation, synthesis of affinity-based probes. beilstein-journals.orgthno.orgthno.org |

| Computational Analog Design | Accelerate the design of optimized analogs. | Pharmacophore modeling, molecular docking, ADME prediction. stanford.edu |

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 6,7-Dehydrostipiamide, and how do reaction conditions influence yield and purity?

- The synthesis of this compound involves multistep catalytic processes, including Zr-catalyzed asymmetric carboalumination and Pd-catalyzed cross-coupling of organozincs. Key steps like the Brown crotylboration and Corey-Peterson olefination are critical for carbon-carbon bond formation . Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to mitigate side reactions and improve yield (23% in 15 steps). Purity is validated via NMR, HPLC, and mass spectrometry, with detailed protocols outlined in experimental sections of synthetic chemistry journals .

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential for confirming its identity?

- Structural elucidation relies on 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to resolve regioselectivity and stereochemistry. For example, NOESY correlations differentiate trans- vs. cis-cycloadducts in Diels-Alder reactions involving this compound derivatives . X-ray crystallography may supplement spectral data for absolute configuration determination. Researchers must adhere to IUPAC guidelines for compound naming and report full physicochemical properties (melting point, optical rotation) .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly in multidrug resistance (MDR) reversal?

- Standard assays include P-glycoprotein (P-gp) inhibition studies using calcein-AM uptake assays and cytotoxicity profiling (e.g., ED50 determination via MTT assays). For MDR reversal, co-administration with chemotherapeutics like doxorubicin (DOX) is tested, with IC50 values compared between drug-sensitive and resistant cell lines. Data interpretation requires statistical validation (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. How do electronic and steric factors govern the regioselectivity of this compound in cycloaddition reactions?

- Computational studies (M06-2X/6-311+G(2df,p)) reveal that this compound’s polarity and frontier molecular orbital interactions dictate regioselectivity. Electron-donating substituents favor sterically crowded adducts, while electron-withdrawing groups alter transition-state energies. Experimental validation involves competitive reactions with substituted dienophiles and kinetic profiling .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Discrepancies may arise from variations in cell culture conditions (e.g., P-gp expression levels) or assay protocols. Robust solutions include:

- Standardizing cell lines (e.g., using CRISPR-edited isogenic pairs).

- Cross-validating results with orthogonal assays (e.g., ATPase activity vs. efflux inhibition).

- Meta-analysis of published datasets to identify confounding variables (e.g., serum concentration in media) .

Q. How can computational modeling enhance the rational design of this compound analogs with improved pharmacokinetic properties?

- Density functional theory (DFT) predicts metabolic hotspots susceptible to oxidation. Molecular dynamics simulations assess binding affinity to P-gp or mitochondrial targets. ADMET predictors (e.g., SwissADME) optimize logP, solubility, and CYP450 inhibition profiles. Synthetic routes for prioritized analogs are validated via retrosynthetic analysis and scalability assessments .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound across laboratories?

- Reproducibility requires rigorous documentation of:

- Catalyst purity and source (e.g., ZrCl4 vs. commercial pre-catalysts).

- Solvent drying methods (e.g., molecular sieves vs. distillation).

- Reaction monitoring (TLC vs. in situ IR).

- Interlab studies with shared reference samples and round-robin testing are recommended .

Methodological Guidance

- Data Interpretation : Use Hill slopes for dose-response curves to assess cooperativity in P-gp inhibition .

- Statistical Reporting : Include confidence intervals for IC50 values and apply Bonferroni corrections for multiple comparisons .

- Ethical Compliance : Disclose synthetic byproducts and environmental impact of catalytic steps per Green Chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.